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Compound of Interest

Compound Name: 2,5-Dimethoxyphenol

Cat. No.: B092355

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-
Dimethoxyphenol, a key intermediate in various synthetic applications. The following sections
detalil its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, offering valuable insights for compound identification, purity assessment, and structural

elucidation.

Spectroscopic Data Summary

The empirical formula for 2,5-Dimethoxyphenol is CsH1003, with a molecular weight of 154.16
g/mol . The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

A detailed *H NMR spectrum with complete peak assignments and coupling constants is crucial
for the structural confirmation of 2,5-Dimethoxyphenol. While a publicly available, fully
assigned spectrum with coupling constants is not readily available in the searched resources,
the expected proton signals based on its structure would be:

e Asinglet for the phenolic hydroxyl (-OH) proton.

 Singlets for the two methoxy (-OCHs) groups.
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 Signals corresponding to the three aromatic protons, which would exhibit splitting patterns
(doublets, doublet of doublets) based on their coupling with neighboring protons.

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (d) ppm Assignment
149.9 C-OH

143.9 C-OCHs
118.9 C-OCHs
105.1 Aromatic CH
104.9 Aromatic CH
102.0 Aromatic CH
56.5 -OCHs

55.8 -OCHs

Table 1: 13C NMR chemical shifts for 2,5-Dimethoxyphenol.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.
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Wavenumber (cm~?) Assignment Functional Group
3400-3200 (broad) O-H stretch Phenolic Hydroxyl
3100-3000 C-H stretch Aromatic
2960-2850 C-H stretch Methyl (Methoxy)
1600-1450 C=C stretch Aromatic Ring
1220-1200 C-O stretch Aryl Ether
1040-1020 C-O stretch Alkyl Ether

Table 2: Characteristic IR absorption bands for 2,5-Dimethoxyphenol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound.

mlz Interpretation
154 Molecular ion (M*)
139 [M - CHs]*

111 [M - CHs - COJ*

Table 3: Key mass spectral data for 2,5-Dimethoxyphenol (Electron lonization).

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying spectroscopic data.
The following are generalized procedures for the spectroscopic analysis of phenolic
compounds, which can be adapted for 2,5-Dimethoxyphenol.

NMR Spectroscopy (*H and **C)

Sample Preparation: A small amount of the 2,5-Dimethoxyphenol sample is dissolved in a
deuterated solvent, typically deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-de). A
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small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate
the chemical shift scale to O ppm.

Instrumentation and Data Acquisition: The NMR spectra are acquired on a high-resolution NMR
spectrometer. For *H NMR, the spectral width is typically set from 0 to 12 ppm. For 33C NMR, a
wider spectral width, from 0 to 200 ppm, is used. Data is acquired with an appropriate number
of scans to achieve a good signal-to-noise ratio. Proton decoupling is commonly used in 13C
NMR to simplify the spectrum by removing the splitting of carbon signals by attached protons.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like 2,5-Dimethoxyphenol, the Attenuated Total
Reflectance (ATR) or the potassium bromide (KBr) pellet method is commonly used.

e ATR: A small amount of the solid sample is placed directly on the ATR crystal.

o KBr Pellet: A small amount of the sample is finely ground with dry KBr powder and pressed
into a thin, transparent pellet.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-Transform
Infrared (FTIR) spectrometer. A background spectrum is first collected to account for
atmospheric and instrumental contributions. The sample is then scanned, and the resulting
spectrum is typically presented as transmittance or absorbance versus wavenumber (in cm=1).

Mass Spectrometry (MS)

Sample Introduction and lonization: For volatile and thermally stable compounds like 2,5-
Dimethoxyphenol, Gas Chromatography-Mass Spectrometry (GC-MS) is a common
technique. The sample is injected into the GC, where it is vaporized and separated from other
components. The separated compound then enters the mass spectrometer. Electron lonization
(El) is a standard method for ionizing the sample molecules in the gas phase.

Mass Analysis and Detection: The resulting ions (molecular ion and fragment ions) are
separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then
records the abundance of each ion, generating a mass spectrum that shows the relative
intensity of different ions.
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Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 2,5-Dimethoxyphenol.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,5-Dimethoxyphenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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